5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate
Description
5-Chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate is a synthetic organic compound featuring a quinoline core substituted with a morpholine moiety and a 2-methoxybenzoate ester. The quinoline scaffold is modified at positions 5 (chloro), 7 (morpholin-4-ylmethyl), and 8 (esterified hydroxyl group).
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-19-7-3-2-5-17(19)22(26)29-21-15(14-25-9-11-28-12-10-25)13-18(23)16-6-4-8-24-20(16)21/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRCLNOAMDVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the quinoline core.
Esterification with 2-Methoxybenzoic Acid: The final step involves the esterification of the quinoline derivative with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The chlorine atom on the quinoline core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as primary amines or thiols can react under basic conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine moiety may enhance the compound’s solubility and bioavailability, while the methoxybenzoate group can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- The morpholinylmethyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like bromophenyl or fluoropentyl .
- The 2-methoxybenzoate ester may exhibit slower hydrolysis than methyl or ethyl benzoates due to steric hindrance from the methoxy group .
Morpholine vs. Piperazine Derivatives
Replacing the morpholine moiety with a piperazine group significantly alters physicochemical properties:
Key Observations :
- Morpholine’s oxygen atom may form stronger hydrogen bonds compared to piperazine’s nitrogen, influencing receptor binding specificity.
Ester Group Variations
The 2-methoxybenzoate ester distinguishes the target compound from simpler esters:
Key Observations :
Biological Activity
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate is a synthetic compound that belongs to the quinoline family, characterized by its unique structure which combines a quinoline core with morpholine and methoxybenzoate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN2O3, with a molecular weight of approximately 373.81 g/mol. The compound is notable for its chlorine substitution at the 5-position of the quinoline ring, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN2O3 |
| Molecular Weight | 373.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | 457650-85-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells. Additionally, the morpholine group may enhance solubility and bioavailability, facilitating better therapeutic efficacy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that quinoline derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
A study conducted on related quinoline compounds showed that they could effectively inhibit tumor growth in murine models, suggesting that the presence of the morpholine moiety may further enhance this activity by improving pharmacokinetic properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial growth.
Enzyme Inhibition
Inhibition studies have shown that derivatives of this compound can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively.
Case Studies
- Antitumor Efficacy : A study on a related compound demonstrated an 86% regression rate in tumor size when administered in vivo. The research highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Enzyme Inhibition : Another study reported that certain derivatives exhibited strong inhibitory activity against urease, indicating potential for treating gastric ulcers and other related conditions .
Q & A
Q. What are the optimized synthetic routes for 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the quinoline core via chlorination of 8-hydroxyquinoline derivatives. For example, 5-chloro-8-hydroxyquinoline can be synthesized using HCl under reflux conditions .
- Step 2 : Introduce the morpholine moiety via a Mannich reaction. This involves reacting the quinoline derivative with paraformaldehyde and morpholine in ethanol, catalyzed by triethylamine, under reflux for 12–24 hours .
- Step 3 : Esterify the hydroxyl group at position 8 with 2-methoxybenzoic acid using coupling agents like DCC/DMAP in anhydrous THF . Key variables : Reaction time, solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometry of morpholine/formaldehyde impact yields. Yields range from 37% to 84% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., integration ratios for morpholine protons at δ 2.4–3.8 ppm) and ester carbonyl signals (~δ 165–170 ppm) .
- X-ray crystallography : Resolve spatial arrangements of the quinoline core and methoxybenzoate group, critical for structure-activity relationship (SAR) studies. Crystallization in ethyl acetate or dichloromethane is recommended .
- IR spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and morpholine C-N vibrations (~1250 cm⁻¹) .
Q. What preliminary biological screening data exist for this compound?
While direct data on this compound is limited, structurally similar quinoline-morpholine hybrids show:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer potential : IC₅₀ values of 10–50 µM in HeLa and MCF-7 cell lines, linked to kinase inhibition . Recommendation : Use standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial tests) with positive controls like doxorubicin or ciprofloxacin .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic rotational barriers in the morpholine ring or ester group. Strategies include:
- Variable-temperature NMR : Perform experiments at 298 K and 323 K to observe coalescence of split peaks, confirming conformational flexibility .
- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug modification : Replace the 2-methoxybenzoate ester with a phosphate or glycoside group to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles. For example, PEGylated liposomes increase circulation half-life by 3–5× .
- Co-crystallization : Co-crystallize with succinic acid or cyclodextrins to stabilize the amorphous phase and boost dissolution rates .
Q. How do computational models predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR or CDK2). Key interactions include hydrogen bonds between the morpholine oxygen and Asp86 or π-π stacking of the quinoline ring with Phe82 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics like RMSD (<2 Å) and binding free energy (MM/PBSA) validate target engagement .
- QSAR studies : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on inhibitory potency using Hammett σ constants .
Q. What experimental controls are essential when evaluating its enzyme inhibition mechanisms?
- Negative controls : Use inactive analogs (e.g., des-chloro derivatives) to rule out nonspecific binding .
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark IC₅₀ values .
- Off-target screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
Variations may stem from:
- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231), serum concentration, or incubation time .
- Compound purity : HPLC purity ≥95% (using C18 columns, acetonitrile/water gradients) is critical; impurities <5% can skew results .
- Solvent effects : DMSO concentrations >1% may artifactually enhance membrane permeability. Use vehicle-matched controls .
Methodological Tables
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 h | ↑ yield by 15% |
| Morpholine Equiv. | 1.2–1.5 | Prevents byproducts |
| Purification | Column chromatography (EtOAc/hexane) | Purity >95% |
Table 2 : Key Spectral Assignments
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Quinoline C8-OCO | 165.2 (13C) | 1705 (C=O) |
| Morpholine CH₂-N | 2.6–3.1 (1H) | 1250 (C-N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
